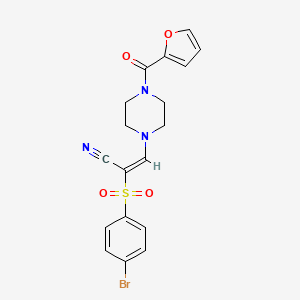

![molecular formula C9H16O2 B2594201 (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol CAS No. 2173999-91-0](/img/structure/B2594201.png)

(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

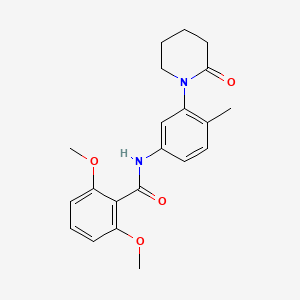

“(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol” is a chemical compound with the molecular formula C10H18O2 . It is also known by other names such as 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework with an oxygen atom incorporated into one of the rings . The molecule has three stereocenters, leading to several possible stereoisomers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.249 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

- Antimicrobial Properties : EN300-1588700 exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics or antimicrobial agents .

- Drug Delivery : Its unique bicyclic structure could be harnessed for drug delivery systems, enhancing bioavailability and targeting specific tissues .

- Natural Flavor Enhancer : EN300-1588700 contributes to the aroma and flavor of certain natural products. It could find applications in food and beverage industries .

- Monomer for High-Tg PLA Copolymers : Researchers have synthesized a related bicyclic lactone, 2,5,7-trioxabicyclo[2.2.2]octan-6-one (TOB), which can be used as a monomer for high-temperature glass transition (Tg) polylactic acid (PLA) copolymers .

- Biodegradable Polymers : EN300-1588700 derivatives could contribute to the development of biodegradable materials, reducing environmental impact .

- Polymer Blends and Composites : Incorporating EN300-1588700 into polymer blends or composites may enhance their mechanical properties .

- Catalysis and Organic Synthesis : Researchers explore the use of EN300-1588700 derivatives as catalysts or reagents in green chemical transformations .

Pharmaceuticals and Medicinal Chemistry

Flavor and Fragrance Industry

Polymer Chemistry

Materials Science

Green Chemistry

Natural Product Synthesis

Propiedades

IUPAC Name |

(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVNWJMMPRPJSG-XLPZGREQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)C(C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@H](O1)[C@@H](C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)